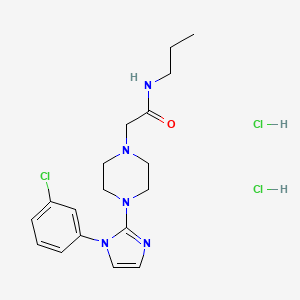

2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-propylacetamide dihydrochloride

Description

2-(4-(1-(3-Chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-propylacetamide dihydrochloride is a synthetic compound featuring a piperazine core substituted with a 3-chlorophenyl-imidazole moiety and an N-propylacetamide side chain. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name |

2-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-N-propylacetamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClN5O.2ClH/c1-2-6-20-17(25)14-22-9-11-23(12-10-22)18-21-7-8-24(18)16-5-3-4-15(19)13-16;;/h3-5,7-8,13H,2,6,9-12,14H2,1H3,(H,20,25);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOILTFJOVOUFLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CN1CCN(CC1)C2=NC=CN2C3=CC(=CC=C3)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26Cl3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-propylacetamide dihydrochloride typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-propylacetamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-propylacetamide dihydrochloride has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-propylacetamide dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs from Biopharmacule Speciality Chemicals’ catalog (). Structural variations are highlighted, and their pharmacological implications are inferred based on medicinal chemistry principles.

Structural Differences

| Parameter | Target Compound | Analog 1: 2-(4-(1H-Imidazol-1-yl)Piperidin-1-yl)-N-(4-(Trifluoromethyl)Pyridin-2-yl)Acetamide | Analog 2: 2-(4-(1H-Tetrazol-1-yl)Piperidin-1-yl)-N-(3-(Trifluoromethyl)Phenyl)Acetamide | Analog 3: 2-(4-(1H-Tetrazol-1-yl)Piperidin-1-yl)-N-(4-(Trifluoromethyl)Pyridin-2-yl)Acetamide |

|---|---|---|---|---|

| Core Structure | Piperazine (two nitrogen atoms) | Piperidine (single nitrogen) | Piperidine | Piperidine |

| Heterocyclic Group | 1H-Imidazol-2-yl | 1H-Imidazol-1-yl | 1H-Tetrazol-1-yl | 1H-Tetrazol-1-yl |

| Aromatic Substituent | 3-Chlorophenyl | 4-(Trifluoromethyl)Pyridin-2-yl | 3-(Trifluoromethyl)Phenyl | 4-(Trifluoromethyl)Pyridin-2-yl |

| Acetamide Substituent | N-Propyl | N-(4-(Trifluoromethyl)Pyridin-2-yl) | N-(3-(Trifluoromethyl)Phenyl) | N-(4-(Trifluoromethyl)Pyridin-2-yl) |

| Salt Form | Dihydrochloride | Not specified (likely free base) | Not specified | Not specified |

Pharmacological Implications of Structural Variations

Core Structure

- Piperazine vs. Piperidine : Piperazine’s dual nitrogen atoms increase basicity, enhancing salt formation (e.g., dihydrochloride) and improving solubility. Piperidine, being less basic, may reduce ionizability but improve lipophilicity and blood-brain barrier penetration .

Heterocyclic Group

- Imidazole (Target) vs. Tetrazole (Analogs 2–3): Imidazole is a five-membered aromatic ring with two nitrogen atoms, often involved in hydrogen bonding with biological targets. Tetrazole, a non-aromatic bioisostere for carboxylic acids, improves metabolic stability and mimics anionic groups in receptor binding .

Aromatic Substituents

- 3-Chlorophenyl (Target) : The electron-withdrawing chlorine atom may direct electrophilic substitution and influence binding affinity.

Acetamide Substituents

- N-Propyl (Target) : A short alkyl chain likely reduces steric hindrance, favoring interactions with compact binding pockets.

- N-(Trifluoromethyl-Substituted Aryl) (Analogs) : Bulky aryl groups may restrict conformational flexibility but improve selectivity for specific targets (e.g., kinases or GPCRs) .

Salt Form

- The dihydrochloride salt in the target compound increases aqueous solubility, favoring oral bioavailability and formulation versatility compared to non-salt analogs .

Biological Activity

The compound 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-propylacetamide dihydrochloride, identified by its CAS number 1323330-67-1, is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring, an imidazole group, and a chlorophenyl moiety. Its molecular formula is , with a molecular weight of approximately 386.33 g/mol. The dihydrochloride form enhances its solubility in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes within the body. The imidazole and piperazine groups allow for significant binding affinity to neurotransmitter receptors, particularly those involved in neurological pathways.

Key Mechanisms:

- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptor sites, influencing neurotransmission.

- Enzyme Inhibition : It can inhibit enzymes that play crucial roles in metabolic pathways, potentially affecting the pharmacokinetics of other drugs.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures demonstrate antimicrobial properties against various bacterial strains. For instance, related chloroacetamides have been effective against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .

Antitumor Potential

Recent investigations suggest potential antitumor activity. Compounds structurally related to this molecule have demonstrated inhibitory effects on cancer cell lines, particularly in colorectal cancer models .

Case Studies

- Antimicrobial Efficacy : A study screened several chloroacetamides for antimicrobial activity using quantitative structure-activity relationship (QSAR) analysis. The results indicated that compounds with halogenated phenyl rings exhibited enhanced lipophilicity and antimicrobial activity against E. coli and C. albicans .

- Antitumor Activity : In vitro studies showed that similar compounds significantly inhibited the proliferation of cancer cells in various assays, suggesting that the imidazole and piperazine components contribute to their efficacy in targeting tumor cells .

Data Summary

| Activity Type | Target Organisms/Cells | Efficacy |

|---|---|---|

| Antimicrobial | Staphylococcus aureus, MRSA | Effective against Gram-positive bacteria |

| Antitumor | SW480 and HCT116 cancer cell lines | IC50 values of 2 μM and 0.12 μM respectively |

Q & A

Basic: What synthetic strategies are recommended to optimize the yield and purity of the compound?

Answer:

The synthesis involves multi-step reactions, typically starting with coupling the 3-chlorophenyl-imidazole moiety to a piperazine core, followed by acetamide functionalization. Key considerations include:

- Reaction Conditions: Use inert atmospheres (argon/nitrogen) to prevent oxidation of sensitive intermediates. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile are preferred for imidazole-piperazine coupling .

- Purification: Employ column chromatography (silica gel, eluent: methanol/dichloromethane gradient) or recrystallization (ethanol/water) to isolate the final product. Monitor purity via TLC (Rf ~0.5 in 9:1 DCM/methanol) .

- Characterization: Confirm structural integrity using -NMR (e.g., imidazole proton at δ 7.8–8.2 ppm) and mass spectrometry (expected [M+H]+ ~476.3) .

Advanced: How can structural analogs with modified substituents guide SAR studies?

Answer:

Substituent effects on the 3-chlorophenyl or imidazole groups can be systematically evaluated:

- Comparative Analysis: Replace the 3-chlorophenyl group with 4-chlorophenyl (as in ) or trifluoromethyl-pyridine () to assess binding affinity changes in receptor assays .

- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors (e.g., serotonin 5-HT). Validate predictions with in vitro binding assays (IC comparisons) .

- Data Interpretation: Apply multivariate regression to identify substituent parameters (e.g., Hammett σ) correlating with activity. Discrepancies may arise from steric effects or hydrogen-bonding variations .

Basic: What analytical techniques are essential for verifying structural identity and purity?

Answer:

- Nuclear Magnetic Resonance (NMR): -NMR identifies aromatic protons (δ 6.5–8.5 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm). -NMR confirms carbonyl (δ ~170 ppm) and quaternary carbons .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion ([M+H]+ at m/z 476.3) and detects fragmentation patterns (e.g., loss of HCl) .

- Thermogravimetric Analysis (TGA): Assess thermal stability; decomposition above 200°C suggests suitability for high-temperature applications .

Advanced: How should researchers address contradictions in pharmacokinetic data across in vitro and in vivo models?

Answer:

- Experimental Design: Use parallel in vitro (e.g., liver microsomes for metabolic stability) and in vivo (rodent pharmacokinetics) studies. Control variables: pH, temperature, and cytochrome P450 enzyme activity .

- Data Reconciliation: Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo outcomes. Discrepancies may arise from protein binding or blood-brain barrier penetration .

- Validation: Cross-check with LC-MS/MS plasma concentration curves. Adjust for species-specific metabolic pathways (e.g., rodent vs. human CYP450 isoforms) .

Basic: What in vitro assays are suitable for initial pharmacological profiling?

Answer:

- Receptor Binding Assays: Screen against serotonin (5-HT/5-HT) and dopamine receptors due to the piperazine moiety’s affinity for GPCRs. Use radioligand displacement (e.g., -ketanserin for 5-HT) .

- Cytotoxicity Screening: Employ MTT assays on HEK-293 or HepG2 cells to assess IC values (threshold: >50 μM for non-toxic candidates) .

- Enzyme Inhibition: Test acetylcholinesterase (AChE) or monoamine oxidase (MAO) inhibition via Ellman’s method or fluorometric assays .

Advanced: What methodologies are critical for impurity profiling during preclinical development?

Answer:

- Chromatographic Separation: Use reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) with UV detection (λ = 254 nm). Identify impurities co-eluting with reference standards (e.g., ) .

- Mass Spectral Identification: HRMS or LC-MS/MS to detect trace impurities (e.g., des-chloro byproduct, [M+H]+ ~441.2) .

- Quantification: Calibrate with spiked impurity standards (0.1–1.0% w/w). Report limits of detection (LOD) and quantification (LOQ) per ICH guidelines .

Basic: How can researchers design experiments to evaluate the compound’s solubility and stability?

Answer:

- Solubility: Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Measure via UV-Vis spectrophotometry (λmax ~270 nm) .

- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products (e.g., hydrolysis of the acetamide group) .

- pH-Dependent Stability: Incubate in buffers (pH 1–10) and quantify intact compound using LC-MS .

Advanced: What strategies mitigate batch-to-batch variability in synthetic protocols?

Answer:

- Process Analytical Technology (PAT): Implement real-time monitoring via in situ FTIR or Raman spectroscopy to track reaction progress (e.g., imidazole ring formation) .

- Design of Experiments (DoE): Use factorial design to optimize variables (temperature, solvent ratio, catalyst loading). Validate robustness with 3 consecutive batches .

- Statistical Control: Apply Six Sigma principles to reduce standard deviation in yield (<5%) and purity (>98%) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Handle in a fume hood due to potential respiratory irritancy .

- Waste Disposal: Neutralize acidic waste (dihydrochloride form) with sodium bicarbonate before disposal per EPA guidelines .

- Emergency Procedures: In case of exposure, rinse eyes/skin with water for 15 minutes and consult SDS for first-aid measures .

Advanced: How can computational chemistry enhance understanding of the compound’s mechanism of action?

Answer:

- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor complexes (e.g., 5-HT) to study binding kinetics (e.g., RMSD <2 Å over 100 ns) .

- Quantum Mechanics (QM): Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites for metabolite formation .

- Machine Learning: Train models on PubChem bioassay data () to predict off-target effects (e.g., hERG channel inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.